molecular formula C14H13NO3 B14215091 N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide CAS No. 825633-26-9

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide

Cat. No.: B14215091
CAS No.: 825633-26-9
M. Wt: 243.26 g/mol
InChI Key: ZWFPHQDYAYXTCB-UHFFFAOYSA-N
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Description

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is a benzamide derivative characterized by a pyranone ring substituted with an ethyl group at the 6-position and a benzamide moiety at the 3-position. Structural studies of analogous compounds, such as N-(2-oxo-2H-chromen-3-yl)benzamide, highlight the importance of hydrogen bonding networks in stabilizing crystalline forms, which may influence solubility and bioavailability .

Properties

CAS No.

825633-26-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(6-ethyl-2-oxopyran-3-yl)benzamide

InChI

InChI=1S/C14H13NO3/c1-2-11-8-9-12(14(17)18-11)15-13(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)

InChI Key

ZWFPHQDYAYXTCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)O1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethyl-2-oxo-2H-pyran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituent at Position 6 Key Properties
N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide Pyranone Ethyl Enhanced lipophilicity; moderate solubility in polar solvents
N-(6-(2-Furyl)-2-oxo-2H-pyran-3-yl)benzamide Pyranone 2-Furyl Increased aromaticity; potential for stronger π-π interactions
N-(2-Oxo-2H-chromen-3-yl)benzamide Chromenone - Extended conjugation; higher UV absorption; reduced solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Linear alkyl chain 3,4-Dimethoxyphenyl Improved bioavailability due to methoxy groups; CNS activity potential
  • Ethyl vs.
  • Pyranone vs. Chromenone Cores: Chromenone-based analogs exhibit extended conjugation, leading to higher UV absorbance, but reduced solubility due to stronger intermolecular interactions in the solid state .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADMET Properties (Comparative Analysis)

Compound LogP Aqueous Solubility (mg/mL) CYP2D6 Inhibition Bioavailability
This compound 2.1* 0.15* Low Moderate
N-(Phenylcarbamoyl)benzamide 1.8 0.25 Moderate High
Rip-B 2.5 0.10 High Low

*Predicted values based on structural analogs.

  • Lipophilicity (LogP) : The ethyl substituent increases LogP compared to unsubstituted benzamides, balancing solubility and membrane permeability.
  • CYP2D6 Interactions: Unlike Rip-B, which shows high CYP2D6 inhibition, the pyranone core may reduce metabolic interference, improving safety profiles .

Crystallographic and Hydrogen Bonding Analysis

  • Hydrogen Bonding Networks: Pyranone-based benzamides exhibit C=O···H-N interactions, stabilizing crystal lattices. In contrast, chromenone analogs form stronger O-H···O bonds, reducing solubility .
  • Software Tools: Structural refinements using SHELXL and visualization via ORTEP-3 confirm the planar geometry of the pyranone ring, critical for intermolecular interactions .

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